Structural Elucidation of (2E)-2-Buten-1-ol Acetate: A Comprehensive NMR Technical Guide
Structural Elucidation of (2E)-2-Buten-1-ol Acetate: A Comprehensive NMR Technical Guide
Executive Summary
(2E)-2-Buten-1-ol acetate, commonly referred to as trans-crotyl acetate (CAS: 628-08-0), is an essential allylic electrophile and building block in organic synthesis, natural product total synthesis, and drug development[1]. Accurate structural characterization of this molecule is critical, particularly for distinguishing the (2E) trans isomer from its (2Z) cis counterpart. This whitepaper provides a rigorous, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2E)-2-buten-1-ol acetate, detailing the causality behind chemical shifts, step-by-step acquisition protocols, and diagnostic validation methods.
Molecular Architecture & Causality of Chemical Shifts
The molecular structure of (2E)-2-buten-1-ol acetate ( C6H10O2 ) features a conjugated-like allylic system where an acetate group is attached to a trans-substituted carbon-carbon double bond. The electronic environment of each nucleus dictates its resonance frequency (chemical shift):
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Electronegative Deshielding: The ester oxygen exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent allylic protons (C-1) and shifting their resonance downfield to ~4.50 ppm.
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Magnetic Anisotropy: The π -electrons of the C=C double bond generate an induced magnetic field when placed in the spectrometer's external magnetic field ( B0 ). This anisotropy deshields the vinylic protons (C-2, C-3), pushing their resonances into the 5.5–6.0 ppm range.
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Stereochemical Coupling: The geometric relationship between the vinylic protons is the definitive diagnostic marker. In the (2E) isomer, the dihedral angle is ~180°, resulting in a large scalar coupling constant ( 3J≈15.3 Hz)[2].
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the standardized NMR data for (2E)-2-buten-1-ol acetate in CDCl3 , synthesized from authoritative [1] and[2].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| H-3 | 5.75 – 5.85 | dq | 15.3, 6.5 | 1H | Vinyl proton; deshielded by C=C anisotropy; trans-coupling to H-2. |
| H-2 | 5.55 – 5.65 | dt | 15.3, 6.5 | 1H | Vinyl proton; trans-coupling to H-3; coupled to allylic CH2 . |
| H-1 | 4.45 – 4.55 | d | 6.5 | 2H | Allylic CH2 ; strongly deshielded by adjacent electronegative ester oxygen. |
| OAc | 2.05 – 2.10 | s | - | 3H | Acetyl methyl; deshielded by adjacent carbonyl group. |
| H-4 | 1.70 – 1.75 | d | 6.5 | 3H | Terminal methyl; shielded relative to vinyl, split by H-3. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Shift ( δ , ppm) | Type | Assignment / Causality |
| C=O | 170.5 – 171.5 | Cq | Carbonyl carbon; extreme deshielding due to double bond to oxygen and resonance. |
| C-3 | 130.5 – 131.5 | CH | Vinyl carbon; sp2 hybridization. |
| C-2 | 124.5 – 125.5 | CH | Vinyl carbon; sp2 hybridization, slightly more shielded than C-3. |
| C-1 | 65.0 – 66.0 | CH2 | Allylic carbon; deshielded by inductive effect of the ester oxygen. |
| OAc | 20.5 – 21.5 | CH3 | Acetyl methyl carbon; adjacent to carbonyl. |
| C-4 | 17.5 – 18.5 | CH3 | Terminal allylic methyl carbon; highly shielded sp3 environment. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and analytical integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, where internal checks prevent artifactual misinterpretation.
Step 1: Sample Preparation
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Weigh 15–20 mg of the analyte for 1 H NMR, or 75–100 mg for 13 C NMR.
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Dissolve the sample in 0.6 mL of high-purity deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference (0.00 ppm), ensuring that chemical shift values are universally standardized regardless of magnetic field drift.
Step 2: Instrument Calibration (Locking and Shimming)
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Transfer the solution to a 5 mm precision NMR tube, ensuring a minimum solvent depth of 4 cm to prevent magnetic susceptibility artifacts.
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Insert into the spectrometer and lock the magnetic field to the deuterium ( 2H ) resonance of the CDCl3 solvent.
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Perform gradient shimming to optimize magnetic field homogeneity. Causality: Proper shimming ensures sharp, symmetrical peaks, which is critical for resolving the fine multiplet splitting required to measure the diagnostic 15.3 Hz trans coupling constant.
Step 3: Data Acquisition
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1 H NMR: Set a spectral width of 12 ppm, a relaxation delay ( D1 ) of 2.0 seconds, and acquire 16–32 scans.
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13 C NMR: Set a spectral width of 250 ppm, a relaxation delay of 2.0–3.0 seconds, and acquire 512–1024 scans with broadband proton decoupling (e.g., WALTZ-16). Causality: The 2.0-second relaxation delay ensures that all nuclei return to thermal equilibrium between pulses, allowing for accurate integration of the 1 H signals.
Step 4: Processing and Validation
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Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction.
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Apply a polynomial baseline correction.
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Validate the structure by confirming the 1:1:2:3:3 integration ratio and the >14 Hz coupling constant for the vinylic protons.
Diagnostic Applications in Drug Development
In medicinal chemistry, allylic acetates like (2E)-2-buten-1-ol acetate are frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Tsuji-Trost allylation)[2]. The stereoretention or stereoinversion of the product depends heavily on the isomeric purity of the starting material. By utilizing the NMR parameters outlined above, drug development professionals can rapidly quantify the E/Z isomeric ratio of their feedstocks, ensuring batch-to-batch consistency in active pharmaceutical ingredient (API) synthesis.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical transition from sample preparation to structural validation.
Figure 1: Self-validating NMR analytical workflow for (2E)-2-buten-1-ol acetate.
References
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National Center for Biotechnology Information. "2-Buten-1-ol, 1-acetate, (2E)-". PubChem Compound Summary for CID 5363082. Available at:[Link][1]
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Durandetti, M., et al. "Iron-Catalyzed Electrochemical Allylation of Carbonyl Compounds by Allylic Acetates". The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]
